molecular formula C10H10O2 B3211699 4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde CAS No. 1092553-18-8

4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde

Cat. No.: B3211699
CAS No.: 1092553-18-8
M. Wt: 162.18 g/mol
InChI Key: JJLVLYOYXXOOBF-UHFFFAOYSA-N
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Description

4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde is a chemical compound built on the indanone scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its presence in a wide array of biologically active molecules . This compound serves as a versatile synthetic intermediate for the design and synthesis of novel carbocyclic and heterocyclic compounds, making it a valuable building block in drug discovery programs . The indanone core is found in several natural products and pharmacologically active substances, which underlines its significant research value . Researchers can utilize this aldehyde-functionalized indanone derivative to develop novel compounds with potential biological activities. Indanone-based structures have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and antiviral activities, as well as relevance in central nervous system (CNS) targeting agents . Notably, the indanone moiety is a key structural component of Donepezil, an acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease . Furthermore, recent research explores similar scaffolds for the development of selective Hsp90β inhibitors, which represent a promising new paradigm in cancer therapy . This product is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and the exploration of new therapeutic agents. For Research Use Only. This product is not intended for diagnostic or therapeutic uses. It is not for human or veterinary use.

Properties

IUPAC Name

4-hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c11-6-8-5-4-7-2-1-3-9(7)10(8)12/h4-6,12H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLVLYOYXXOOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=C(C=C2)C=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201236969
Record name 2,3-Dihydro-4-hydroxy-1H-indene-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092553-18-8
Record name 2,3-Dihydro-4-hydroxy-1H-indene-5-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1092553-18-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dihydro-4-hydroxy-1H-indene-5-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201236969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a substituted benzaldehyde, the compound can be synthesized via a series of reactions including aldol condensation, cyclization, and subsequent reduction steps. The reaction conditions typically involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters is crucial to achieve consistent quality and efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The aldehyde group can be reduced to form primary alcohols.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as halides and amines can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of 4-Hydroxy-2,3-dihydro-1H-indene-5-carboxylic acid.

    Reduction: Formation of 4-Hydroxy-2,3-dihydro-1H-indene-5-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Cancer Treatment Potential
4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde has been studied for its potential role in cancer therapy. Research indicates that compounds related to this structure can inhibit Inhibitor of Apoptosis Proteins (IAPs), which are often overexpressed in various cancers. The degradation of IAP proteins promotes apoptosis in cancer cells, making these compounds promising candidates for treating malignancies such as breast, colon, and ovarian cancer .

Pharmaceutical Formulations
The compound can be integrated into pharmaceutical compositions aimed at enhancing the efficacy of treatments for acute myeloid leukemia and other cancers. Its formulation may include various delivery methods such as injectable forms or aerosol sprays, which can facilitate targeted therapy .

Fragrance Industry

Perfume and Cosmetic Applications
this compound is utilized as a fragrance component in personal care products including perfumes, soaps, and cosmetics. Its unique olfactory profile contributes floral and woody notes, enhancing the overall scent profile of formulations .

Fragrance Formulation Case Studies
In practical applications, mixtures containing this compound have demonstrated improved fragrance characteristics. For instance, it has been shown to enhance the floral notes in perfume formulations when combined with other fragrance ingredients .

Chemical Synthesis

Intermediate in Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for further functionalization, making it a valuable building block in organic synthesis pathways aimed at developing new pharmaceuticals and agrochemicals .

Biocatalytic Processes
Recent studies have explored biocatalytic methods to synthesize derivatives of this compound using microbial strains. Such processes not only enhance yield but also improve stereoselectivity in the production of chiral intermediates used in drug synthesis .

Data Summary Table

Application AreaDescriptionExamples/Case Studies
Medicinal Chemistry Potential cancer treatment via IAP inhibitionAcute myeloid leukemia treatment
Fragrance Industry Used as a fragrance component in personal care productsEnhances floral notes in perfumes
Chemical Synthesis Acts as an intermediate in organic synthesisBuilding block for pharmaceuticals
Biocatalytic Processes Utilized in microbial synthesis for improved yieldsSynthesis of chiral intermediates

Mechanism of Action

The mechanism of action of 4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups play a crucial role in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The key differentiating factors among dihydroindene carbaldehyde derivatives are the positions and types of substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Comparative Analysis of Dihydroindene Carbaldehyde Derivatives
Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence ID
4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde -OH at C4, -CHO at C5 C₁₀H₁₀O₂ 162.19 Potential synthetic intermediate; hydroxyl group enhances polarity
6-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde -OH at C6, -CHO at C5 C₁₀H₁₀O₂ 162.19 Similar polarity; positional isomerism may alter reactivity
4,7-Dimethoxy-2,3-dihydro-1H-indene-5-carbaldehyde -OCH₃ at C4 and C7, -CHO at C5 C₁₂H₁₄O₃ 206.24 Electron-donating methoxy groups increase lipophilicity; used in specialty chemical synthesis
2,2-Dimethyl-2,3-dihydro-1H-indene-5-carbaldehyde -CH₃ at C2, -CHO at C5 C₁₂H₁₄O 174.24 Steric hindrance from methyl groups may reduce aldehyde reactivity
5-Chloro-2,3-dihydro-1H-indene-2-carboxylic acid methyl ester -Cl at C5, ester at C2 C₁₁H₁₁ClO₃ 226.66 Chlorine enhances electrophilicity; optimized synthesis for industrial scale
Key Observations:

Substituent Position : The hydroxyl group at C4 in the target compound contrasts with C6 in its positional isomer (), which may influence hydrogen bonding and solubility.

Functional Group Effects :

  • Methoxy Groups : The 4,7-dimethoxy derivative () exhibits higher lipophilicity, favoring membrane permeability in drug design.
  • Chlorine and Esters : The 5-chloro ester analog () demonstrates how electronegative substituents can stabilize intermediates during synthesis.

Biological Activity

4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde is an organic compound with the molecular formula C10H10O2. It features a hydroxyl group, a dihydroindene structure, and an aldehyde functional group, which contribute to its unique reactivity and potential biological activities. This compound has garnered attention in pharmaceutical research due to its promising biological properties, particularly in anti-inflammatory and anticancer applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups are crucial for its reactivity and binding affinity. This compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways and cellular processes .

Anti-Inflammatory Properties

Research indicates that this compound exhibits anti-inflammatory effects. Compounds with similar structures have shown the ability to modulate biological pathways related to inflammation. The specific mechanisms are still under investigation but may involve interactions with enzyme targets relevant to inflammatory processes .

Anticancer Activity

Several studies have explored the potential anticancer effects of this compound. For instance, it has been noted that compounds with structural similarities can induce apoptosis in various cancer cell lines. The apoptotic mechanisms often involve caspase activation and modulation of key regulatory proteins such as p53 .

Case Study 1: Apoptosis Induction

In a study focusing on prostate cancer cells (LNCaP), treatment with compounds structurally related to this compound resulted in significant apoptosis. The mechanisms involved included cytochrome C release and caspase activation, highlighting the compound's potential as a therapeutic agent for both androgen-sensitive and hormone-refractory prostate cancer .

Case Study 2: Inhibition of Inflammatory Pathways

Another investigation demonstrated that derivatives of this compound could inhibit IL-6 signaling pathways in Hep3B cells. This inhibition was associated with decreased phosphorylation of STAT3 and ERK1/2, suggesting a role for this compound in managing inflammatory diseases .

Comparative Analysis of Biological Activity

Compound NameBiological ActivityMechanism of ActionReference
This compoundAnti-inflammatory, AnticancerEnzyme inhibition, Apoptosis induction
Similar Indole DerivativesAnticancerCaspase activation, p53 modulation
Other Hydroxy-IndenesAnti-inflammatoryIL-6 signaling inhibition

Q & A

Q. What are the recommended safety protocols for handling 4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde in laboratory settings?

  • Methodological Answer : Handling aldehydes like this compound requires strict adherence to safety protocols.
  • PPE : Wear nitrile gloves, lab coats, and protective eyewear to avoid skin/eye contact. Use fume hoods to minimize inhalation risks .
  • Waste Disposal : Segregate chemical waste in labeled, airtight containers. Collaborate with certified waste management services to ensure compliance with environmental regulations .
  • Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and avoid aqueous solutions to prevent uncontrolled reactions.

Q. What synthetic routes are available for preparing this compound?

  • Methodological Answer : Synthesis often involves functionalizing the dihydroindene scaffold:
  • Oxidation of Alcohols : Use Jones reagent (CrO₃/H₂SO₄) or Swern oxidation (oxalyl chloride/DMSO) to oxidize 4-hydroxy-2,3-dihydro-1H-inden-5-methanol to the aldehyde .
  • Formylation Reactions : Direct formylation via Vilsmeier-Haack reaction (POCl₃/DMF) on dihydroindene derivatives, followed by hydroxylation at the 4-position .
  • Validation : Confirm product purity using ¹H NMR (e.g., aldehyde proton resonance at δ 9.8–10.2 ppm) and LC-MS .

Q. How is this compound characterized structurally and functionally?

  • Methodological Answer :
  • Structural Analysis :
  • NMR Spectroscopy : Identify aldehyde (δ ~10 ppm) and aromatic protons (δ 6.5–7.5 ppm). Compare with reference spectra of related dihydroindene aldehydes .
  • Mass Spectrometry : Use ESI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 190.1 for C₁₀H₁₀O₂).
  • Functional Analysis :
  • Reactivity Assays : Test nucleophilic addition reactions (e.g., with hydrazines) to confirm aldehyde functionality.

Advanced Research Questions

Q. How can researchers optimize the selectivity of dihydroindene-derived carbaldehydes for specific biological targets?

  • Methodological Answer : Selectivity optimization involves strategic structural modifications:
  • Substituent Engineering : Introduce electron-withdrawing groups (e.g., halogens) at the 4-hydroxy position to enhance hydrogen-bonding interactions with target receptors, as seen in dopamine D₂ receptor agonists .
  • Scaffold Rigidification : Replace flexible alkyl chains with cyclic substituents to improve binding pocket compatibility, a strategy used in DDR1 inhibitors .
  • Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthetic prioritization .

Q. What strategies mitigate data contradictions in pharmacological studies of this compound derivatives?

  • Methodological Answer : Address discrepancies via:
  • Dose-Response Curves : Validate activity across multiple concentrations (e.g., 1 nM–100 µM) to rule out off-target effects at high doses .
  • Kinetic Studies : Measure IC₅₀ values under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to normalize variability .
  • Orthogonal Assays : Cross-verify results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Q. What role does the aldehyde group play in the biological activity of this compound?

  • Methodological Answer : The aldehyde moiety is critical for covalent or reversible interactions:
  • Covalent Modification : React with cysteine residues in target proteins (e.g., inhibition of collagen-induced DDR1 signaling via Schiff base formation) .
  • Redox Activity : Participate in lipid peroxidation-like pathways, generating reactive oxygen species (ROS) in cytotoxicity assays .
  • Stabilization : Protect the aldehyde from hydrolysis by using aprotic solvents (e.g., DMSO) in biological assays to maintain activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde
Reactant of Route 2
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4-Hydroxy-2,3-dihydro-1H-indene-5-carbaldehyde

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